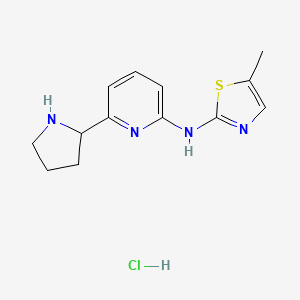

(5-Methyl-thiazol-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride

Descripción general

Descripción

(5-Methyl-thiazol-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride is a useful research compound. Its molecular formula is C13H17ClN4S and its molecular weight is 296.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds containing thiazole and imidazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes like cyclooxygenase (COX) and topoisomerase II .

Mode of Action

For instance, some compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . Other compounds have shown weak COX-1 inhibitory activity .

Biochemical Pathways

For instance, some compounds can induce DNA double-strand breaks, affecting the DNA repair pathway . Others have been reported to inhibit COX enzymes, thereby affecting the prostaglandin synthesis pathway .

Pharmacokinetics

Compounds with similar structures are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been reported to cause dna double-strand breaks, leading to cell death . Others have shown weak inhibitory activity against COX-1, which could potentially result in reduced inflammation .

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Actividad Biológica

(5-Methyl-thiazol-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₇ClN₄S

- Molecular Weight : 272.35 g/mol

- CAS Number : 1361113-22-5

- MDL Number : MFCD21605900

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit potent antibacterial effects. For instance, derivatives of pyrrole and thiazole have shown significant activity against strains such as Staphylococcus aureus and Escherichia coli:

| Compound Type | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Benzamide Derivatives | 3.125 | Staphylococcus aureus |

| Pyrrole Benzamide Derivatives | 12.5 | Escherichia coli |

These findings suggest that the thiazole and pyridine moieties contribute to the compound's antimicrobial properties .

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against Candida albicans. In vitro studies have reported MIC values ranging from 16.69 to 78.23 µM against various fungal strains, indicating moderate to good efficacy .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways in fungi.

Case Studies and Research Findings

- In Vitro Evaluation : A study conducted on similar thiazole derivatives showed promising results in inhibiting bacterial growth, with a focus on the structure-activity relationship (SAR) that highlights the importance of specific functional groups in enhancing antimicrobial activity .

- Comparative Analysis : When compared to standard antibiotics like ciprofloxacin, certain derivatives exhibited comparable or superior activity against tested pathogens, suggesting potential for development as novel antimicrobial agents .

- Pharmacological Profiles : Additional research has indicated that the compound may possess anti-inflammatory and anticancer properties, though these areas require further exploration to confirm efficacy and safety .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds similar to (5-Methyl-thiazol-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A case study demonstrated that a related thiazole compound effectively reduced tumor size in xenograft models of breast cancer .

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive bacteria, suggesting its utility in developing new antibiotics .

Neurological Applications

The pyrrolidine component of the compound suggests potential neuroprotective effects. Research indicates that similar structures can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thiazole derivatives. The researchers synthesized several derivatives, including this compound. The results showed a marked decrease in cell viability in breast cancer cell lines when treated with this compound, with IC50 values indicating potent activity .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy published in the International Journal of Antimicrobial Agents, researchers tested various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects on both bacterial strains, highlighting its potential as a lead compound for new antibiotic development .

Summary Table of Applications

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring undergoes NAS at the 2-position. For example:

-

NAS is facilitated by the electron-withdrawing effect of the adjacent amine group.

Amide Bond Formation

The primary amine reacts with acyl chlorides or activated carboxylic acids:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Benzoyl chloride | DCM, TEA, 0°C → RT, 12 hrs | N-Benzoylated derivative | |

| Acetic anhydride | Pyridine, 50°C, 4 hrs | N-Acetylated compound |

-

Acylation enhances solubility and modulates biological activity.

Reductive Amination

The pyrrolidine secondary amine participates in reductive amination:

| Carbonyl Source | Conditions | Outcome | Source |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, RT, 2 hrs | N-Methylpyrrolidine derivative | |

| Cyclohexanone | TiCl₄, THF, -78°C → RT, 24 hrs | Cyclohexyl-substituted pyrrolidine |

Buchwald-Hartwig Amination

Palladium-catalyzed C–N bond formation enables aryl group introduction:

| Aryl Halide | Conditions | Product | Source |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 4-Methylphenyl-substituted derivative | |

| 2-Chloropyridine | Pd₂(dba)₃, BINAP, 120°C | Bipyridine analog |

Deprotection and Salt Exchange

The hydrochloride counterion allows pH-dependent reactivity:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| NaOH (1M) | H₂O/EtOAc, RT, 1 hr | Free base generation | |

| AgNO₃ | MeOH, RT, 30 min | Nitrate salt formation |

Heterocycle Functionalization

The thiazole ring undergoes electrophilic substitution:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Bromination | NBS, DMF, 70°C, 3 hrs | 4-Bromo-thiazole derivative | |

| Thiocyanation | NH₄SCN, I₂, CH₃CN, 50°C | 5-Thiocyano analog |

Oxidation and Reduction

Controlled redox reactions modulate substituents:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| KMnO₄ oxidation | H₂O, 0°C, 1 hr | Pyrrolidine N-oxide | |

| H₂/Pd-C reduction | EtOH, RT, 12 hrs | Saturation of pyridine ring |

Propiedades

IUPAC Name |

5-methyl-N-(6-pyrrolidin-2-ylpyridin-2-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S.ClH/c1-9-8-15-13(18-9)17-12-6-2-4-11(16-12)10-5-3-7-14-10;/h2,4,6,8,10,14H,3,5,7H2,1H3,(H,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGISSHKXZJRRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC2=CC=CC(=N2)C3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.